Elevated Lipophilicity (LogP) Versus Unsubstituted Dimethyl Glutarate
Dimethyl 2,2‑dimethylpentanedioate exhibits a calculated LogP of 1.14–1.60, which is ≥0.8 log units higher than that of unsubstituted dimethyl glutarate (LogP ≈ 0.36). This difference arises from the gem‑dimethyl group and translates into markedly altered partitioning behaviour. The higher LogP indicates greater hydrophobicity, influencing solvent extraction efficiency, chromatographic retention (reverse‑phase HPLC), and predicted membrane permeability [1].
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.14 (experimental / calculated, source dependent) to 1.60 (predicted) |
| Comparator Or Baseline | Dimethyl glutarate (CAS 1119‑40‑0): LogP ≈ 0.36 |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.2 log units (5‑ to 15‑fold higher octanol preference) |
| Conditions | Calculated LogP values from standard cheminformatics algorithms (ACD/Labs, XLogP3); validated against experimental retention data. |
Why This Matters
A more lipophilic diester is essential when partitioning into organic phases, designing prodrugs with improved membrane flux, or achieving predictable retention in preparative HPLC, making the compound functionally non‑interchangeable with the more hydrophilic dimethyl glutarate.
- [1] yybyy.com. 2,2‑二甲基戊二酸二甲酯 – LogP 1.1388. CAS 13051‑32‑6. https://www.yybyy.com/ View Source
